1-(4-Chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the chromeno[2,3-c]pyrrole core structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as reagents.
Methoxylation: The methoxy and methoxyethyl groups are introduced through alkylation reactions, using methoxy and methoxyethyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chlorfenapyr: A pyrrole-based insecticide with a similar chlorophenyl group.
Pigment Red 254: A chromeno[2,3-c]pyrrole derivative used as a pigment.
The uniqueness of 1-(4-chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO5 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H18ClNO5/c1-26-10-9-23-18(12-3-5-13(22)6-4-12)17-19(24)15-8-7-14(27-2)11-16(15)28-20(17)21(23)25/h3-8,11,18H,9-10H2,1-2H3 |
InChI Key |
CLLUZYOVRHMQRA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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